3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Overview
Description
3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one is a synthetic organic compound characterized by its unique structure, which includes a dibromo-hydroxybenzylidene moiety linked to a hydrazono group and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the indolone core. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include quinone derivatives, amine-substituted compounds, and various substituted indolones, depending on the specific reaction and reagents used .
Scientific Research Applications
3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the dibromo-hydroxybenzylidene moiety can interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
- 3-[(3,5-Dibromo-4-hydroxy-phenyl)-hydrazono]-1,3-dihydro-indol-2-one
- 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-2H-indol-2-one .
Uniqueness
The uniqueness of 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one lies in its specific substitution pattern and the presence of both hydrazono and indolone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3Z)-3-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O2/c16-10-5-8(6-11(17)14(10)21)7-18-20-13-9-3-1-2-4-12(9)19-15(13)22/h1-7,21H,(H,19,20,22)/b18-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZOTSRLANZQW-CNHKJKLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/N=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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